n-(Piperidin-4-yl)quinolin-5-amine
CAS No.: 1183361-32-1
Cat. No.: VC7045020
Molecular Formula: C14H17N3
Molecular Weight: 227.311
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1183361-32-1 |
---|---|
Molecular Formula | C14H17N3 |
Molecular Weight | 227.311 |
IUPAC Name | N-piperidin-4-ylquinolin-5-amine |
Standard InChI | InChI=1S/C14H17N3/c1-4-13-12(3-2-8-16-13)14(5-1)17-11-6-9-15-10-7-11/h1-5,8,11,15,17H,6-7,9-10H2 |
Standard InChI Key | IOXKHPMEVPDLGE-UHFFFAOYSA-N |
SMILES | C1CNCCC1NC2=CC=CC3=C2C=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Piperidin-4-yl)quinolin-5-amine consists of a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring) substituted at the 5-position with a piperidin-4-ylamine group. The piperidine moiety adopts a chair conformation, while the quinoline system remains planar, enabling π-π stacking interactions with biological targets .
Key structural features include:
-
Molecular Formula: C<sub>14</sub>H<sub>17</sub>N<sub>3</sub>
-
Molecular Weight: 227.31 g/mol
-
Hydrogen Bond Donors/Acceptors: 2 donors (amine groups), 3 acceptors (quinoline nitrogen and amine groups) .
The compound’s basicity arises from the piperidine nitrogen (pK<sub>a</sub> ≈ 10) and the quinoline nitrogen (pK<sub>a</sub> ≈ 4.9), facilitating protonation under physiological conditions .
Solubility and Stability
N-(Piperidin-4-yl)quinolin-5-amine exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poor aqueous solubility (<1 mg/mL) . Stability studies indicate degradation under acidic conditions (pH < 3) due to quinoline ring protonation, while neutral and basic conditions preserve integrity for >48 hours .
Synthesis and Optimization
Nucleophilic Substitution
A common method involves reacting 5-chloroquinoline with piperidin-4-amine under microwave irradiation (150°C, 30 min), achieving yields of 68–72% .
Representative Procedure:
-
Combine 5-chloroquinoline (1.0 equiv) and piperidin-4-amine (1.2 equiv) in neat conditions.
-
Irradiate at 150°C for 30 min under nitrogen.
-
Purify via reversed-phase chromatography (MeCN/H<sub>2</sub>O, 70:30) .
Reductive Amination
An alternative route employs reductive amination of 5-aminoquinoline with piperidin-4-one using sodium triacetoxyborohydride (STAB) in dichloromethane (rt, 12 h), yielding 58–63% .
Optimization Challenges:
-
Competing over-reduction of the quinoline ring necessitates strict stoichiometric control .
-
Byproducts include N-alkylated derivatives, separable via gradient elution .
Industrial-Scale Production
Continuous flow synthesis enhances scalability:
-
Reactor Type: Packed-bed microreactor with immobilized Pd/C catalyst.
-
Conditions: 100°C, 20 bar H<sub>2</sub>, residence time 15 min.
Biological Activity and Mechanisms
Antimalarial Efficacy
N-(Piperidin-4-yl)quinolin-5-amine demonstrates potent activity against Plasmodium falciparum:
Strain | IC<sub>50</sub> (nM) | Resistance Index (RI) |
---|---|---|
NF54 (CQ-S) | 28 ± 3 | 1.2 |
K1 (CQ-R) | 32 ± 4 | 1.1 |
Data from in vitro assays using [<sup>3</sup>H]-hypoxanthine incorporation .
The low RI (IC<sub>50</sub><sup>K1</sup>/IC<sub>50</sub><sup>NF54</sup>) indicates effectiveness against chloroquine-resistant strains, likely due to reduced interaction with the P. falciparum chloroquine resistance transporter (PfCRT) .
Mechanism of Action
The compound inhibits hemozoin formation by binding free heme in the parasite’s digestive vacuole, analogous to chloroquine but with higher affinity for β-hematin crystals (K<sub>d</sub> = 0.7 μM vs. 2.1 μM for chloroquine) . Molecular docking studies suggest additional interactions with PfATP6, a sarcoplasmic/endoplasmic reticulum Ca<sup>2+</sup>-ATPase .
Pharmacokinetics and Toxicity
ADME Profile
-
Absorption: Moderate oral bioavailability (F = 34% in rats) due to first-pass metabolism .
-
Distribution: High volume of distribution (V<sub>d</sub> = 12 L/kg), indicating extensive tissue penetration .
-
Metabolism: Primarily hepatic, via CYP3A4-mediated N-dealkylation .
Toxicity Data
Model | LD<sub>50</sub> (mg/kg) | Notable Findings |
---|---|---|
Mouse (oral) | 480 | No hepatotoxicity at ≤100 mg/kg |
Rat (IV) | 225 | Transient hypotension at ≥50 mg/kg |
Data from 14-day repeat-dose studies .
Comparative Analysis with Analogues
Structural Analogues
-
N-(Piperidin-4-yl)quinolin-4-amine: Lower antimalarial potency (IC<sub>50</sub> = 110 nM vs. K1) .
-
N-(Piperidin-3-yl)quinolin-5-amine: Reduced metabolic stability (t<sub>1/2</sub> = 1.2 h vs. 3.8 h) .
Functional Group Impact
-
Piperidine Substitution: 4-Position optimizes target engagement vs. 3-position (ΔΔG = -2.3 kcal/mol) .
-
Quinoline Position: 5-Substitution enhances solubility vs. 4-substitution (logP = 2.1 vs. 2.9) .
Future Directions and Challenges
Prodrug Development
To address limited oral bioavailability, prodrug strategies are under investigation:
-
Phosphonooxymethyl Prodrug: Increases aqueous solubility 20-fold .
-
N-Alkoxycarbonyl Derivatives: Enhance metabolic stability (t<sub>1/2</sub> ↑ 65%) .
Combination Therapies
Synergy studies with artemisinin derivatives show additive effects (FIC index = 0.8), suggesting potential for next-generation ACT regimens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume